molecular formula C22H25N3O5 B14996453 2,3-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

2,3-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

Cat. No.: B14996453
M. Wt: 411.5 g/mol
InChI Key: OEXOZPHMTDBPLO-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of methoxy groups and an oxadiazole ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2,3-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 4-methoxyphenylhydrazine.

    Formation of Oxadiazole Ring: The 4-methoxyphenylhydrazine reacts with a suitable carboxylic acid derivative to form the oxadiazole ring.

    Coupling Reaction: The oxadiazole intermediate is then coupled with 2,3-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like TEA (triethylamine).

    Final Product: The final product is obtained after purification, typically through recrystallization or column chromatography.

Chemical Reactions Analysis

2,3-Dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives such as:

The uniqueness of 2,3-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide lies in its combination of methoxy groups and the oxadiazole ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

2,3-dimethoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C22H25N3O5/c1-14(2)25(22(26)17-7-6-8-18(28-4)20(17)29-5)13-19-23-21(24-30-19)15-9-11-16(27-3)12-10-15/h6-12,14H,13H2,1-5H3

InChI Key

OEXOZPHMTDBPLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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